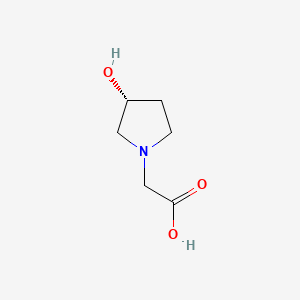
5-Brom-2-methyl-3-nitro-pyridin-4-ol
Übersicht
Beschreibung
5-Bromo-2-methyl-3-nitro-pyridin-4-ol is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position on the pyridine ring
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methyl-3-nitro-pyridin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including inhibitors of specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Starting from 5-amino-2-methyl-3-nitropyridine
Bromination: The starting material, 5-amino-2-methyl-3-nitropyridine, undergoes a bromination reaction to introduce the bromine atom at the 5-position. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Hydroxylation: The resulting 5-bromo-2-methyl-3-nitropyridine is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position.
-
Starting from 5-bromo-2-chloro-3-nitropyridine
Methylation: The starting material, 5-bromo-2-chloro-3-nitropyridine, undergoes a methylation reaction to introduce the methyl group at the 2-position. This reaction typically uses methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Hydroxylation: The resulting 5-bromo-2-methyl-3-nitropyridine is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position.
Industrial Production Methods
The industrial production of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions
-
Reduction Reactions
-
Oxidation Reactions
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), iron, aluminum chloride.
Hydroxylation: Sodium hydroxide, potassium hydroxide.
Methylation: Methyl iodide, dimethyl sulfate, sodium hydride, potassium carbonate.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, transition metal catalyst.
Oxidation: Chromium trioxide, potassium permanganate.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Carbonyl Derivatives: Formed by the oxidation of the hydroxyl group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways . The nitro group and the bromine atom play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methyl-3-nitropyridine: Lacks the hydroxyl group at the 4-position.
5-Bromo-3-nitropyridine-2-carbonitrile: Contains a cyano group instead of a methyl group at the 2-position.
5-Bromo-2-chloro-3-nitropyridine: Contains a chlorine atom instead of a hydroxyl group at the 4-position.
Uniqueness
5-Bromo-2-methyl-3-nitro-pyridin-4-ol is unique due to the presence of both a hydroxyl group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-3-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)6(10)4(7)2-8-3/h2H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBSOELEKXHBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291366 | |
| Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18615-84-4 | |
| Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18615-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)
![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)








